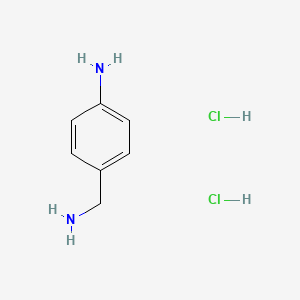

4-(Aminomethyl)aniline dihydrochloride

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis and Materials Science

Aniline and its derivatives are fundamental to numerous industrial sectors, serving as key precursors in the production of a vast range of products, including rubber, pharmaceuticals, and dyes. researchgate.net In the realm of polymer science, functionalized anilines are crucial monomers for creating polymers with tailored properties. rsc.orgrsc.org The introduction of substituents onto the aniline ring can significantly influence the electronic and steric characteristics of the resulting polymers, impacting their solubility, electrical conductivity, and thermal stability. rsc.orgnih.gov This adaptability makes aniline derivatives indispensable in the development of advanced materials such as conductive polymers for sensors and coatings. rsc.orgrsc.org

Overview of 4-(Aminomethyl)aniline Dihydrochloride (B599025) as a Multifunctional Building Block

4-(Aminomethyl)aniline dihydrochloride, with its dual amine functionalities—a primary aromatic amine and a primary benzylic amine—presents a unique molecular architecture. This duality allows it to act as a versatile building block in organic synthesis and polymer chemistry. sigmaaldrich.comapolloscientific.co.uk The aromatic amine group can readily undergo diazotization followed by a variety of substitution reactions, while both amine groups can participate in nucleophilic substitution and condensation reactions, such as amidation to form polyamides. researchgate.net Its role as a monomer is particularly noteworthy, enabling the synthesis of polymers with specific functionalities and properties. apolloscientific.co.uk

Below is a table summarizing the key properties of 4-(Aminomethyl)aniline, the free base of the dihydrochloride salt.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Melting Point | 75-78 °C |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents |

| Appearance | Solid |

Note: Data for the free base, 4-(Aminomethyl)aniline.

Current Research Landscape and Knowledge Gaps for this compound

The current body of research on this compound primarily focuses on its application in polymer synthesis, particularly in the creation of polyamides and functionalized polyanilines. rsc.orgurfu.ru Studies have explored how the incorporation of this monomer affects the thermal and mechanical properties of the resulting polymers. nih.gov Furthermore, its use as a ligand in coordination chemistry for the synthesis of metal complexes is an area of growing interest.

However, significant knowledge gaps remain. While its role in forming linear polymers is relatively well-documented, the exploration of its potential in creating more complex polymer architectures, such as dendrimers or hyperbranched polymers, is limited. The full extent of its utility in the synthesis of novel heterocyclic compounds is another area that warrants deeper investigation. Furthermore, comprehensive studies on the structure-property relationships of a wider range of polymers and materials derived from this compound are needed to unlock its full potential in materials science. The influence of the dihydrochloride form on polymerization kinetics and mechanisms is also an area that is not extensively covered in current literature.

Detailed Research Findings

Recent research has provided valuable insights into the application of aniline derivatives, including those structurally related to 4-(aminomethyl)aniline, in the synthesis of advanced materials.

One area of significant research is the development of novel polyamides. Aromatic polyamides, in general, are known for their excellent thermal stability and mechanical properties. nih.gov The incorporation of flexible linkages or bulky side groups is a common strategy to improve their processability by enhancing solubility. nih.gov The synthesis of polyamides often involves the direct polycondensation of diamines with dicarboxylic acids. nih.gov

The following table presents representative data on the thermal properties of aromatic polyamides synthesized from various diamines, illustrating the impact of monomer structure on polymer characteristics.

| Polyamide Designation | Diamine Monomer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N₂) |

| PA-1 | 4,4'-Oxydianiline | 245 | 530 |

| PA-2 | m-Phenylenediamine | 260 | 510 |

| PA-3 | p-Phenylenediamine | >300 | 550 |

This data is representative of aromatic polyamides and serves to illustrate general trends. Specific values for polymers derived from this compound would depend on the specific co-monomer and polymerization conditions.

Another key application of functionalized anilines is in the synthesis of conductive polymers. Polyaniline (PANI) and its derivatives are studied for their electrical properties and potential use in sensors. rsc.orgrsc.org The introduction of substituents on the aniline ring can modify the polymer's morphology and sensitivity to different analytes. rsc.orgrsc.org

The table below summarizes the effect of substituents on the properties of polyaniline derivatives, based on general findings in the field.

| Polymer | Substituent on Aniline | Morphology | Key Property |

| Polyaniline (PANI) | None | Fibrillar | Electrical conductivity |

| Poly(o-alkylaniline) | Alkyl group at ortho position | More amorphous | Improved solubility |

| Poly(o-methoxyaniline) | Methoxy group at ortho position | Granular | Altered redox properties |

This table illustrates the general influence of substituents on the properties of polyaniline derivatives.

Structure

3D Structure of Parent

Properties

CAS No. |

54799-03-0 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

4-(aminomethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |

InChI Key |

XKLXSHQEFPJNEL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1CN)N.Cl |

Other CAS No. |

54799-03-0 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Aminomethyl Aniline Dihydrochloride in Complex Chemical Transformations

Nucleophilic Reactivity and Substitution Reactions of Amine Centers

4-(Aminomethyl)aniline, also known as p-aminobenzylamine, possesses two distinct primary amine centers ripe for nucleophilic reactions: an aromatic amine (-NH₂) directly attached to the benzene (B151609) ring and a benzylic amine (-CH₂NH₂) separated from the ring by a methylene (B1212753) group. The reactivity of these two centers is markedly different. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene ring through resonance, which decreases its availability and renders the group less basic and less nucleophilic compared to a typical alkylamine. quora.comchemistrysteps.com In contrast, the benzylic amine's lone pair is localized on the nitrogen atom and is not part of the aromatic system, making it more available for nucleophilic attack. quora.com Consequently, benzylamine (B48309) is a stronger base and a more potent nucleophile than aniline (B41778). quora.com

This difference in reactivity allows for selective substitution reactions. In nucleophilic substitution reactions, such as alkylation with alkyl halides, the more nucleophilic benzylic amine is expected to react preferentially. ncert.nic.in The process involves the cleavage of a carbon-halogen bond by the amine, where the halogen is replaced by the amino group. ncert.nic.in

The dihydrochloride (B599025) salt form, 4-(aminomethyl)aniline dihydrochloride, has both amine groups protonated as ammonium (B1175870) salts (-NH₃⁺). This protonation effectively neutralizes their nucleophilicity. For the amines to participate in nucleophilic substitution, they must first be deprotonated, typically by using a base. By carefully controlling the pH and stoichiometry of the base, it may be possible to selectively deprotonate and react the more basic benzylic amine.

Furthermore, the high reactivity of the aromatic amine in electrophilic aromatic substitution can be a challenge, often leading to multiple substitutions, such as polyhalogenation. libretexts.org To control this, the amino group's activating effect can be tempered by converting it into an amide (acetylation), which then allows for more controlled substitution, followed by hydrolysis to restore the amine. ncert.nic.inlibretexts.org This strategy highlights the nuanced reactivity of the two amine centers and the chemical strategies employed to manage them.

Coupling Reactions Utilizing this compound as a Core Reagent

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen (C-N) bonds, and diamines like 4-(aminomethyl)aniline are valuable core reagents or linkers in the synthesis of more complex molecules and polymers. acs.orgresearchgate.net The Buchwald-Hartwig amination, a key type of Pd-catalyzed C-N coupling, joins amines with aryl halides. wikipedia.orglibretexts.orgyoutube.com Given its two nucleophilic centers, 4-(aminomethyl)aniline can be coupled with aryl halides to build larger molecular architectures.

The mechanism of the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. youtube.comlibretexts.org The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand, base, and solvent is critical for the reaction's success. youtube.combeilstein-journals.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance reaction efficiency. youtube.com

When using a diamine like 4-(aminomethyl)aniline, the reaction can potentially occur at either the aromatic or the benzylic amine. The benzylic amine, being more nucleophilic, would typically be more reactive in this context. However, reaction conditions can be tuned to favor coupling at the less reactive aromatic amine. These coupling reactions are instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals, natural products, and organic materials. acs.orgwikipedia.org The difunctional nature of 4-(aminomethyl)aniline makes it a versatile building block for creating ligands, catalysts, or polymers through sequential or double coupling reactions. acs.org

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role in Reaction | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the C-N bond formation through a catalytic cycle. libretexts.org | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and enhances its reactivity and selectivity. youtube.com | XPhos, SPhos, BINAP, DPPF wikipedia.org |

| Base | Deprotonates the amine, making it a more active nucleophile. wikipedia.org | KOt-Bu, Cs₂CO₃, K₂CO₃ |

| Aryl Halide | The electrophilic partner in the coupling reaction. wikipedia.org | Aryl bromides, chlorides, iodides, or triflates |

| Amine | The nucleophilic partner, which forms the new C-N bond. wikipedia.org | Primary or secondary amines, including 4-(aminomethyl)aniline |

Amidation Reactions and Polymerization Mechanisms

Amidation is a fundamental reaction where an amine reacts with a carboxylic acid or its derivative (such as an acyl chloride) to form an amide bond. organic-chemistry.orgias.ac.in 4-(Aminomethyl)aniline, with its two primary amine groups, is an ideal monomer for the synthesis of polyamides through condensation polymerization. libretexts.orgsavemyexams.com

The mechanism of polyamide formation involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of a dicarboxylic acid or a more reactive dioyl chloride. sparkl.me This initial attack forms a tetrahedral intermediate, which then eliminates a small molecule—water in the case of a dicarboxylic acid, or hydrogen chloride with a dioyl chloride—to create the stable amide linkage. sparkl.me This process repeats, linking monomers together to form a long polymer chain. studymind.co.uk

The reaction can be represented as: n H₂N-R-NH₂ (diamine) + n HOOC-R'-COOH (dicarboxylic acid) → [-HN-R-NH-OC-R'-CO-]n (polyamide) + 2n H₂O

Using a diamine like 4-(aminomethyl)aniline allows for the creation of aromatic polyamides. The properties of the resulting polymer, such as thermal stability and mechanical strength, are influenced by the structure of the diamine and the dicarboxylic acid used. nih.gov The synthesis of polyamides can be achieved through various methods, including direct polycondensation, which may be catalyzed by dehydrogenation catalysts, offering a cleaner process with high atomic economy. nih.gov

The differential reactivity of the aromatic and benzylic amines in 4-(aminomethyl)aniline could also be exploited to create specific polymer architectures. Under controlled conditions, it might be possible to selectively form amide bonds at the more reactive benzylic amine, leaving the aromatic amine available for subsequent functionalization.

Condensation Chemistry Leading to Novel Chemical Entities

With its two primary amine groups, 4-(aminomethyl)aniline can react with aldehydes or ketones to form novel Schiff bases. Depending on the stoichiometry of the reactants, either a mono-Schiff base or a di-Schiff base can be synthesized. For example, reacting one equivalent of the diamine with two equivalents of an aldehyde would lead to the formation of a di-imine, where both the aromatic and benzylic amines have condensed.

The general reaction is as follows: R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the signal of the azomethine proton (-CH=N-) in the ¹H NMR spectrum. These di-imine compounds derived from 4-(aminomethyl)aniline can act as versatile ligands capable of forming stable complexes with various transition metals.

Table 2: Representative Aldehydes for Schiff Base Synthesis

| Aldehyde | Potential Schiff Base Product with 4-(Aminomethyl)aniline |

|---|---|

| Benzaldehyde | N,N'-(4-methylenephenylene)bis(1-phenylmethanimine) |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2,2'-((((1,4-phenylene)bis(methylene))bis(azaneylylidene))bis(methaneylylidene))diphenol |

| 4-Methoxybenzaldehyde | N,N'-(4-methylenephenylene)bis(1-(4-methoxyphenyl)methanimine) |

| 4-Nitrobenzaldehyde | N,N'-(4-methylenephenylene)bis(1-(4-nitrophenyl)methanimine) |

Hemiaminals, or carbinolamines, are intermediates in imine formation, containing both a hydroxyl and an amine group attached to the same carbon atom. wikipedia.org They are generally unstable and readily dehydrate to form imines. wikipedia.orgnih.gov However, certain structural features can lead to the formation of stable, isolable hemiaminals.

Studies on analogues such as 4-amino-1,2,4-triazole (B31798) have shown that stable hemiaminals can be formed when reacted with specific aldehydes, particularly those with electron-withdrawing groups on a phenyl ring. nih.govresearchgate.net The stability of these hemiaminals is attributed to the electronic properties of the triazole moiety and the substituents. researchgate.net The reaction between 4-amino-1,2,4-triazole and cyano-substituted benzaldehydes under neutral conditions yields stable hemiaminals. nih.gov The subsequent dehydration to form the Schiff base only proceeds upon the addition of an acid catalyst. nih.gov

While direct studies on aminotriazole analogues derived from 4-(aminomethyl)aniline are not detailed in the provided sources, the principles observed with 4-amino-1,2,4-triazole are highly relevant. The synthesis of aminotriazoles can be achieved through various methods, including the cyclization of hydrazinecarboximidamide derivatives or the annulation of nitriles with hydrazines. nih.govmdpi.comrsc.org An aminotriazole derived from 4-(aminomethyl)aniline would possess a complex structure with multiple reaction sites. Based on analogous studies, the reaction of such a derivative with suitable aldehydes could potentially lead to the formation of stabilized hemiaminal intermediates, where the electronic nature of both the triazole ring and the substituted aniline moiety would play a crucial role in their stability. researchgate.net The stabilization of such water-sensitive intermediates is a significant challenge but offers a pathway to guide reactions toward desired products. nih.gov

Advanced Applications of 4 Aminomethyl Aniline Dihydrochloride As a Precursor in Specialized Chemical Systems

Role in Polymer Science and Engineering of Advanced Materials

4-(Aminomethyl)aniline dihydrochloride (B599025) serves as a crucial precursor for the development of functional polymers with applications in biotechnology and materials science. Its bifunctional nature, possessing both an aromatic amine and a primary aminomethyl group, allows for its incorporation into polymer backbones or as a pendant group, imparting specific chemical reactivity and recognition capabilities to the final material.

Synthesis of Acrylic Amino Phenylboronic Acid Polymers

While not directly polymerized, 4-(Aminomethyl)aniline is a key starting material for the synthesis of monomers like 4-(aminomethyl)phenylboronic acid (AMPBA). This monomer is then copolymerized with acrylic acid or its derivatives to create advanced functional polymers. The synthesis involves converting the aniline (B41778) moiety into a boronic acid group, a transformation that leverages established organometallic chemistry. The resulting AMPBA monomer contains the essential boronic acid functional group for molecular recognition and an amine for further chemical modification or to influence the polymer's physicochemical properties.

The polymerization is typically a free-radical polymerization, where AMPBA is mixed with a primary monomer, such as acrylic acid, and a radical initiator. The resulting copolymer features a poly(acrylic acid) backbone with pendant aminomethyl phenylboronic acid groups.

Polymers for Cis-Diol Recognition and Glycoprotein Detection

Polymers functionalized with phenylboronic acid (PBA) groups, derived from precursors like 4-(Aminomethyl)aniline, are renowned for their ability to recognize and bind molecules containing cis-diol functionalities. nih.govnih.gov This unique interaction is based on the reversible formation of a stable five- or six-membered cyclic ester between the boronic acid and the adjacent hydroxyl groups of a cis-diol. nih.gov

This property is particularly valuable for the detection and separation of biologically significant molecules such as saccharides, catechols, and, most notably, glycoproteins, which have carbohydrate chains (glycans) terminating in cis-diol-containing sialic acids. nih.govacs.org When incorporated into hydrogels, these PBA-functionalized polymers can undergo volumetric changes upon binding to glucose, enabling their use in glucose sensing applications. acs.orgmdpi.combirmingham.ac.uk This responsive behavior forms the basis for creating sensors and analytical devices for glycoproteomics and diagnostics. nih.gov

Table 1: Interaction of Phenylboronic Acid with Cis-Diols

| Interacting Moiety | Target Moiety | Bond Type | Application |

|---|

Facilitation of Covalent Immobilization on Solid-Phase Substrates

The two amine groups of 4-(Aminomethyl)aniline—the aromatic amine and the benzylic amine—provide reactive handles for the covalent immobilization of molecules onto solid-phase substrates. This is a foundational technique for creating functionalized surfaces for various applications, including solid-phase peptide synthesis, affinity chromatography, and biosensors.

For instance, substrates like glass beads or polymer resins can be functionalized with groups that react with amines, such as isothiocyanates or carboxylic acids (activated for amide bond formation). nih.gov By reacting 4-(Aminomethyl)aniline with such a surface, a stable linker with a free amine group is created, which can then be used to attach other molecules. This process allows for the creation of stationary phases in chromatography columns or functionalized surfaces on sensor chips, where the specific recognition properties of the immobilized molecule can be exploited. nih.gov

Utility in Medicinal Chemistry as a Key Synthetic Intermediate

The structural framework of 4-(Aminomethyl)aniline dihydrochloride makes it a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. umich.eduenamine.netnih.govrsc.org Its substituted aniline core is a common motif in many biologically active compounds.

Precursor for Pharmacologically Active Compounds (e.g., CCR5 Antagonist TAK-779)

4-(Aminomethyl)aniline is a foundational component for synthesizing more complex intermediates required for the production of certain pharmacologically active compounds. A prominent example is its role as a precursor to a key intermediate for TAK-779, a non-peptide antagonist of the C-C chemokine receptor 5 (CCR5). acs.orgresearchgate.netacs.org CCR5 is a critical co-receptor for the entry of macrophage-tropic HIV-1 strains into host cells, making its antagonists a target for anti-HIV therapies. acs.orgnih.gov

In the synthesis of TAK-779, a more derivatized version, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline, is a direct key intermediate. acs.orgacs.org The synthesis of this intermediate can be envisioned starting from a 4-nitrobenzyl precursor, which upon reduction yields the aniline structure. The 4-(aminomethyl)aniline framework provides the essential structural backbone—a benzene (B151609) ring with substituents at the 1 and 4 positions—which is elaborated upon to build the final, complex structure of TAK-779. acs.orgacs.orgmdpi.com

Table 2: Key Compounds and Their Roles

| Compound Name | Role | Application Area |

|---|---|---|

| This compound | Precursor/Building Block | Polymer Science, Medicinal Chemistry |

| 4-(Aminomethyl)phenylboronic acid | Functional Monomer | Polymer Synthesis for Biosensors |

| 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline | Key Synthetic Intermediate | Synthesis of TAK-779 |

Building Block for Diverse Pharmaceutical and Agrochemical Intermediates

Beyond specific, high-profile drugs, the chemical structure of this compound is inherently valuable for creating a wide range of chemical intermediates. umich.edu The presence of two distinct amine groups with different reactivities allows for selective chemical modifications. The aromatic amine can undergo reactions like diazotization, acylation, and alkylation, while the benzylic amine offers a different site for nucleophilic attack and bond formation.

This versatility enables chemists to use 4-(Aminomethyl)aniline as a scaffold to introduce nitrogen-containing functionalities into larger molecules. Such scaffolds are frequently sought in the discovery pipelines for new pharmaceuticals and agrochemicals, where substituted anilines are a common feature in molecules designed to interact with biological targets. umich.eduresearchgate.net

Synthesis of Isoquinoline (B145761) Scaffolds

The isoquinoline core is a significant structural motif in medicinal chemistry and natural products, leading to extensive research into its synthesis. nih.govnih.gov While direct synthesis from this compound is not prominently documented in the reviewed literature, the compound serves as a versatile aromatic building block that could potentially be elaborated into isoquinoline structures through established synthetic strategies. Modern synthetic approaches for constructing isoquinoline frameworks often begin with substituted benzene derivatives. researchgate.net

Several innovative methods have been developed for the synthesis of these scaffolds. For instance, one approach involves the reaction of N-tosylimine with phthalaldehyde, catalyzed by an N-heterocyclic carbene (NHC), to generate the isoquinoline scaffold. nih.gov Another strategy employs a cascade asymmetric Heck/Suzuki reaction of 2-iodobenzamide (B1293540) with a boronic acid pinacol (B44631) ester to create 4,4-disubstituted dihydroisoquinolinones. nih.gov Furthermore, methods utilizing α-azido carbonyl compounds bearing a 2-alkenylaryl moiety have been shown to produce isoquinoline derivatives through a 6π-electrocyclization of N-H imine intermediates. organic-chemistry.org A recent development involves a photo-induced cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical to form amide-functionalized isoquinoline-1,3-diones under mild conditions. rsc.org

These varied synthetic routes highlight the chemical community's interest in isoquinolines and demonstrate the types of transformations that a precursor like 4-(aminomethyl)aniline might undergo after suitable functionalization.

| Synthesis Method | Key Reactants | Reaction Type | Resulting Scaffold |

| NHC Catalysis | N-tosylimine, Phthalaldehyde | Nucleophilic addition, Cyclization | Isoquinoline |

| Heck/Suzuki Reaction | 2-Iodobenzamide, Phenyl boronic acid pinacol ester | Cascade Asymmetric Heck/Suzuki | 4,4-disubstituted dihydroisoquinolinone |

| Electrocyclization | α-Azido carbonyl with 2-alkenylaryl moiety | 6π-Electrocyclization | Isoquinoline |

| Photo-induced Cascade | N-(methacryloyl)benzamide, Oxamic acids | Radical Amidation/Cyclization | Amide-functionalized isoquinoline-1,3-dione |

Applications in Analytical Chemistry and Biosensing Technologies

4-(Aminomethyl)aniline is a suitable candidate for the surface functionalization of carbon nanostructures, such as carbon nanotube fibers (CNTFs), through electrochemical methods. rsc.orgnih.gov This process allows for the covalent grafting of organic molecules onto the carbon surface, altering its properties for specific applications, including sensors. rsc.org

The primary method for achieving this with an aniline derivative involves its conversion to a corresponding aryl diazonium salt. This is typically done by reacting the aniline with a reagent like isoamyl nitrite (B80452) in the presence of an acid. rsc.org The resulting diazonium salt can then be electrochemically reduced at the surface of a carbon electrode (like a glassy carbon electrode or CNTF). rsc.orgmcmaster.ca This reduction process generates an aryl radical that covalently bonds to the carbon lattice of the nanostructure. rsc.org

This covalent modification imparts new functionalities to the carbon material. The process can be monitored and confirmed using various analytical techniques. nih.gov

Key Characterization Techniques for Modified Carbon Nanostructures

| Technique | Information Obtained | Reference |

|---|---|---|

| Raman Spectroscopy | Verifies covalent functionalization by detecting changes in the structural defects of the carbon lattice (e.g., the D/G band intensity ratio). | rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of new elements from the grafted molecule on the surface and provides information on chemical bonding states. | nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures changes in charge transfer resistance at the electrode-electrolyte interface, indicating surface modification. | nih.gov |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the carbon nanostructure to ensure the bulk structure is preserved. | rsc.org |

By using this compound, the carbon surface would be decorated with aminomethylphenyl groups. The terminal amino groups can then be used for further chemical reactions, such as attaching biomolecules or other sensor components.

The structure of 4-(aminomethyl)aniline provides an ideal scaffold for the synthesis of fluorescent sensors for anions based on the photoinduced electron transfer (PET) mechanism. nih.govrsc.org These sensors are typically designed based on a "fluorophore-spacer-receptor" principle. rsc.orgresearchgate.net

In this design:

The Fluorophore is a molecule that emits light upon excitation (e.g., anthracene (B1667546) or naphthalimide). nih.govresearchgate.net

The Receptor is a unit designed to bind a specific anion, often through hydrogen bonding. Charge-neutral urea (B33335) or thiourea (B124793) moieties are commonly used as receptors. rsc.orgresearchgate.net

The Spacer is a short chemical linker that connects the fluorophore and the receptor, such as a methylene (B1212753) (-CH2-) group. rsc.org

The aniline and aminomethyl groups of 4-(aminomethyl)aniline are perfect handles for constructing the receptor. For example, the aniline nitrogen can be reacted with an isothiocyanate to form an aromatic thiourea receptor, which is then linked to a fluorophore. rsc.org The sensing mechanism relies on the modulation of PET. In the absence of an anion, an electron transfer can occur from the receptor to the excited fluorophore, quenching its fluorescence. rsc.org Upon binding an anion (like fluoride, acetate, or phosphate), the electron-donating ability of the receptor is diminished, which inhibits the PET process and "turns on" the fluorescence. nih.govrsc.orgresearchgate.net The strength of this response can be tuned by altering the acidity of the thiourea protons. rsc.org

Acridine (B1665455) derivatives are known for their wide range of biological activities and their ability to intercalate with DNA. mdpi.com The synthesis of acridine-based amino acids combines the structural features of the acridine heterocycle with those of amino acids. 4-(Aminomethyl)aniline can serve as a precursor to such hybrid molecules.

A common synthetic route to prepare N-substituted acridines involves the reaction of 9-chloroacridine (B74977) or 9-methoxyacridine (B162088) with a primary amine. mdpi.comnih.gov The aminomethyl group of 4-(aminomethyl)aniline can act as the nucleophile in this reaction, displacing the leaving group at the 9-position of the acridine ring. This reaction would yield a molecule where the 4-aminophenylmethyl group is attached to the acridine core. The resulting compound is an "acridine-based amino acid" analogue, containing both the acridine pharmacophore and an amino-functionalized aromatic ring.

The synthesis of these derivatives is often straightforward, and purification can be achieved using chromatographic techniques. nih.gov The resulting compounds can be evaluated for various biological activities. nih.gov

Contributions to Supramolecular Chemistry Research through Related Analogues

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonds. beilstein-journals.org Molecules like this compound, and particularly its analogues like haloanilinium salts, are valuable building blocks (tectons) in the construction of complex, self-assembled supramolecular architectures. beilstein-journals.org

The key to their utility lies in their functional groups. The anilinium (-NH3+) and aminomethyl (-CH2NH3+) groups in the dihydrochloride salt are excellent hydrogen-bond donors. The chloride counter-ions act as hydrogen-bond acceptors. This combination of donors and acceptors allows the molecule to form predictable and stable hydrogen-bonded networks in the solid state. beilstein-journals.org

Studies on related anilinium halides have demonstrated how a hierarchy of non-covalent interactions (including hydrogen and halogen bonds) dictates the final crystal packing. beilstein-journals.org Understanding these weak interactions is fundamental to crystal engineering and the design of functional materials. By analyzing the supramolecular structures formed by analogues of 4-(aminomethyl)aniline, researchers can gain insight into the principles of molecular recognition and self-assembly, which are central to creating molecular switches, containers, and catalysts. beilstein-journals.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-tosylimine |

| Phthalaldehyde |

| 2-Iodobenzamide |

| Phenyl boronic acid pinacol ester |

| N-(methacryloyl)benzamide |

| Isoquinoline |

| Isoquinoline-1,3-dione |

| Dihydroisoquinolinone |

| Aryl diazonium salt |

| Anthracene |

| 1,8-Naphthalimide |

| Urea |

| Thiourea |

| 9-Chloroacridine |

| 9-Methoxyacridine |

| Acridine |

Advanced Characterization of Macromolecular Systems and Derivatives Synthesized from 4 Aminomethyl Aniline Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Polymer Structures

In the ¹H NMR spectrum of a polyamide synthesized from 4-(aminomethyl)aniline and a dicarboxylic acid, distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, and the amide protons can be identified. The aromatic protons of the 4-(aminomethyl)aniline moiety typically appear in the range of 7.0-7.8 ppm. The methylene protons (-CH₂-) adjacent to the amide nitrogen are expected to show a characteristic peak around 4.3-4.5 ppm, while the amide proton (-NH-) signal, which can be broad, generally appears further downfield, often between 8.0 and 9.0 ppm. rsc.org

¹³C NMR spectroscopy complements the proton NMR data by providing a detailed map of the carbon skeleton. researchgate.net The carbonyl carbon of the amide group gives a characteristic signal in the 165-175 ppm region. The aromatic carbons of the aniline (B41778) ring can be observed between 115 and 145 ppm, while the methylene bridge carbon (-CH₂-) signal is typically found around 40-45 ppm. The precise chemical shifts can provide insights into the polymer's sequence and isomeric purity. rsc.orgresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Below is a table of expected chemical shifts for a hypothetical polyamide formed from the reaction of 4-(aminomethyl)aniline with a generic aliphatic dicarboxylic acid.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide (NH -C=O) | 8.0 - 9.0 | - |

| Aromatic (C₆H₄ ) | 7.0 - 7.8 | 115 - 145 |

| Methylene (Ar-CH₂ -NH) | 4.3 - 4.5 | 40 - 45 |

| Amide Carbonyl (NH-C =O) | - | 165 - 175 |

| Aliphatic Chain (-CH₂ -) | 1.3 - 2.5 | 25 - 38 |

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a polymer, confirming the success of the polymerization reaction. nih.gov For polyamides derived from 4-(aminomethyl)aniline, the FTIR spectrum will exhibit characteristic absorption bands that signify the formation of the amide linkage and the persistence of the monomer's structural features.

The most prominent bands for a polyamide include the N-H stretching vibration, which typically appears as a strong band in the region of 3300-3400 cm⁻¹. scirp.org The amide I band, which is primarily due to the C=O stretching vibration, is observed as a very strong and sharp peak around 1630-1680 cm⁻¹. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, appears as a strong band between 1520 and 1570 cm⁻¹. orientjchem.org

Additionally, the presence of the aromatic rings from the 4-(aminomethyl)aniline monomer is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1475-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching from the methylene bridge and any aliphatic segments of the comonomer will be visible in the 2850-2960 cm⁻¹ range. researchgate.net

Interactive Data Table: Key FTIR Absorption Bands for Polyamides

This table details the characteristic vibrational frequencies for a polyamide synthesized using 4-(aminomethyl)aniline.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3400 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |

| Aromatic C=C Stretch | 1475 - 1600 | Medium-Strong |

| N-H Bend / C-N Stretch (Amide II) | 1520 - 1570 | Strong |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. researchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com The results from GPC analysis are crucial for understanding how polymerization conditions affect the chain length and for correlating the polymer's molecular weight with its physical and mechanical properties.

GPC analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net Mn represents the statistical average molecular weight of the polymer chains, while Mw gives more weight to the heavier molecules. researchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values are typical for synthetic polymers and indicate a broader distribution. researchgate.net For polyamides synthesized via step-growth polymerization, PDI values are typically around 2.0. researchgate.net

Interactive Data Table: Illustrative GPC Data for Synthesized Polyamides

The following table presents hypothetical GPC data for two different batches of a polyamide derived from 4-(aminomethyl)aniline, illustrating how reaction conditions might influence molecular weight.

| Polymer Sample | Number-Average MW (Mn, g/mol ) | Weight-Average MW (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| Polyamide Batch A | 35,000 | 72,000 | 2.06 |

| Polyamide Batch B | 48,000 | 98,000 | 2.04 |

X-ray Crystallography for Elucidating Solid-State Structures of Derived Compounds

While polymers themselves are often semi-crystalline or amorphous, X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement in the solid state of well-ordered crystalline materials. rsc.org For derivatives of 4-(aminomethyl)aniline, such as Schiff bases formed by condensation with an aldehyde, single-crystal X-ray diffraction can provide invaluable structural information. This data includes exact bond lengths, bond angles, and details about intermolecular interactions like hydrogen bonding, which govern the packing of molecules in the crystal lattice. scirp.org

For example, a Schiff base derivative can be synthesized by reacting 4-aminobenzylamine (B48907) with a suitable aldehyde. If this compound forms single crystals, X-ray diffraction analysis can reveal its complete molecular structure. This information is crucial for structure-property relationship studies and in the field of crystal engineering. evitachem.com

Research has been conducted on Schiff bases derived from 4-aminobenzylamine. For instance, the reaction with a substituted acetyl coumarin (B35378) can yield a crystalline product. evitachem.com The crystallographic data from such a study provides a concrete example of the solid-state structure of a compound derived from the parent amine.

Interactive Data Table: Crystallographic Data for a Schiff Base Derivative

The table below presents crystallographic data for a representative Schiff base compound, (E)-8-(1-((4-Aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin, synthesized from 4-aminobenzylamine. evitachem.com

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.235(3) |

| b (Å) | 17.584(5) |

| c (Å) | 8.412(2) |

| β (°) | 94.621(4) |

| Volume (ų) | 1654.1(7) |

| Z (molecules/unit cell) | 4 |

Future Research Directions and Emerging Opportunities for 4 Aminomethyl Aniline Dihydrochloride

Exploration of Sustainable and Green Synthetic Methodologies

The industrial synthesis of aromatic amines has traditionally relied on processes that are resource-intensive and generate considerable waste. A major future direction is the development of green and sustainable methods for producing 4-(aminomethyl)aniline and its derivatives, moving away from hazardous reagents and high-energy consumption processes.

Research is increasingly focused on biocatalytic routes, which offer high selectivity under mild conditions. worktribe.com The use of enzymes like transaminases, imine reductases, and amine dehydrogenases presents a promising alternative to conventional chemical reductions. frontiersin.orgmdpi.com These biocatalytic methods can reduce reliance on precious-metal catalysts and high-pressure hydrogenation, offering a more sustainable approach to amine synthesis. worktribe.com Another key area is the utilization of renewable feedstocks. Lignin, a complex polymer abundant in biomass, is being investigated as a source for producing bio-based aromatic amines. acs.orgacs.org Strategies are being developed to convert lignin-derived monomers into valuable amine compounds, which would reduce dependence on fossil fuels. acs.org

Green chemistry principles are also being applied to optimize reaction conditions. This includes the use of environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) instead of traditional volatile organic compounds (VOCs). mdpi.com Furthermore, innovative one-pot synthesis protocols and the use of efficient, reusable catalysts are being explored to improve atom economy and reduce process mass intensity (PMI), a key metric in sustainable chemistry. unibo.itorientjchem.org The development of continuous flow processes, which can offer better control and efficiency compared to batch operations, is another significant trend in the green synthesis of amines. worktribe.com

Design and Development of Next-Generation Functional Materials

The bifunctional nature of 4-(aminomethyl)aniline dihydrochloride (B599025) makes it an ideal building block, or monomer, for the synthesis of high-performance polymers. cymitquimica.com A significant area of future research is its use in creating novel polyamides with tailored properties for advanced applications.

By reacting with various dicarboxylic acids, 4-(aminomethyl)aniline can be polymerized to form polyamides with specific thermal, mechanical, and chemical characteristics. nih.gov Research into the direct synthesis of polyamides via catalytic dehydrogenation of diols and diamines is a particularly promising green approach, as it generates only hydrogen as a byproduct, avoiding the toxic reagents and waste associated with conventional condensation methods. researchgate.netnih.gov These advanced polyamides could find use in engineering plastics, fibers, and specialty films.

Beyond polyamides, this compound is a candidate for constructing other complex macromolecular architectures. Its amine groups can be used to direct the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are highly porous and have potential applications in gas storage, separation, and catalysis. The functional groups of the aniline (B41778) derivative can be precisely positioned within the framework's pores to create active sites for specific chemical transformations.

Integration into Advanced Catalytic Systems and Reaction Media

Aniline and its derivatives are pivotal in the field of catalysis, both as building blocks for ligands and as substrates in important chemical transformations. bath.ac.ukresearchgate.net Future research will likely see 4-(aminomethyl)aniline dihydrochloride integrated into more sophisticated catalytic systems.

The amine functionalities can serve as anchoring points to chelate metal centers, forming ligands for homogeneous catalysis. These complexes could be designed for a range of reactions, including cross-coupling, hydrogenation, and C-H functionalization. bath.ac.uk Transition-metal-catalyzed C-H functionalization, in particular, has emerged as a powerful tool for derivatizing anilines in a highly regioselective manner, using catalysts based on palladium, rhodium, and ruthenium. bath.ac.ukresearchgate.netacs.orgrsc.org

The compound can also be incorporated into heterogeneous catalysts. By grafting it onto solid supports like silica, graphene, or polymers, new catalytic materials can be created that combine the reactivity of the aniline moiety with the practical advantages of easy separation and recyclability. core.ac.uk These supported catalysts are valuable in sustainable chemical processes. Furthermore, the ionic nature of the dihydrochloride salt suggests potential applications in non-conventional reaction media, such as ionic liquids or deep eutectic solvents, where it could act as both a catalyst component and a part of the solvent system.

Expansion of Biomedical Applications and Targeted Therapeutic Delivery

The structural motifs present in this compound are found in many biologically active molecules, making it a valuable scaffold in medicinal chemistry and drug delivery. drugbank.com Future opportunities lie in leveraging this structure for advanced therapeutic applications.

One major area is the development of novel drug candidates. The aniline framework can be modified to create derivatives that interact with specific biological targets. nih.govresearchgate.net For instance, aniline derivatives containing 1,2,3-triazole systems are being investigated for their pharmacological activity. nih.gov The compound can also serve as a linker in bioconjugation, connecting therapeutic agents to targeting moieties like antibodies or peptides. This is a key strategy in creating antibody-drug conjugates (ADCs) for targeted cancer therapy. chemimpex.com

Furthermore, polymers derived from 4-(aminomethyl)aniline are being explored for their potential in drug delivery systems. nih.govmdpi.com These polymers can be engineered to form nanoparticles, micelles, or hydrogels that encapsulate drugs, protecting them from degradation and controlling their release. The amine groups on the polymer backbone can be functionalized with targeting ligands to direct these nanocarriers to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic side effects. nih.gov This active targeting is a cornerstone of next-generation drug delivery for treating diseases like cancer. nih.gov

Advanced Computational Modeling for Predictive Design and Discovery

As the complexity of materials and molecules derived from this compound grows, advanced computational modeling will become an indispensable tool for predictive design and discovery. In silico methods can accelerate the research and development cycle by identifying promising candidates before committing to costly and time-consuming laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that will be employed. nih.gov By developing mathematical models that correlate the structural features of aniline derivatives with their observed biological activity or material properties, researchers can predict the performance of new, unsynthesized compounds. nih.govmdpi.com This approach is widely used in drug discovery to screen virtual libraries of molecules for potential therapeutic activity. nih.govresearchgate.net

Molecular dynamics (MD) simulations will provide insights into the behavior of polymers and materials at the atomic level. For example, MD can be used to simulate the self-assembly of block copolymers into vesicles or to model the interaction of a drug-loaded nanoparticle with a cell membrane. These simulations help elucidate the mechanisms underlying material properties and biological interactions, guiding the design of more effective systems. This computational-first approach allows for the rational design of next-generation materials and therapeutics based on the 4-(aminomethyl)aniline scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.